molecular formula C14H29N3O2 B1497849 1-Boc-4-(5-aminopentyl)piperazine CAS No. 848576-53-4

1-Boc-4-(5-aminopentyl)piperazine

Cat. No.: B1497849
CAS No.: 848576-53-4
M. Wt: 271.4 g/mol
InChI Key: ABEYWCYQIMNVPM-UHFFFAOYSA-N
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Description

1-Boc-4-(5-aminopentyl)piperazine (CAS 848576-53-4) is a protected piperazine derivative of significant value in medicinal and process chemistry. This compound, with a molecular formula of C14H29N3O2 and a molecular weight of 271.4 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The molecule features a primary amine at the terminus of a pentyl chain and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group on the piperazine ring, allowing for selective and sequential reactions . The piperazine moiety is a privileged structure in drug discovery, frequently utilized to optimize the physicochemical properties of lead compounds and as a scaffold to arrange pharmacophoric groups in specific spatial orientations for target interaction . As such, this bifunctional reagent is a critical synthon for constructing potential therapeutic agents. Its key physical properties include a predicted boiling point of approximately 368.8°C and a density of 1.018 g/cm³ . This product is offered with a typical purity of 97-98% and is intended for research applications in fields such as agrochemical, pharmaceutical, and dyestuff development . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 4-(5-aminopentyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-11-9-16(10-12-17)8-6-4-5-7-15/h4-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEYWCYQIMNVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653781
Record name tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848576-53-4
Record name tert-Butyl 4-(5-aminopentyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Piperazine Containing Scaffolds in Medicinal and Organic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in the fields of medicinal and organic chemistry. biosynce.comnih.govmdpi.com Its prevalence in a wide array of biologically active compounds and approved drugs underscores its importance as a "privileged structure" in drug discovery. mdpi.com The unique physicochemical properties of the piperazine moiety contribute to its versatility and frequent incorporation into therapeutic agents. jgtps.commedchemexpress.com

The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents and the fine-tuning of a molecule's pharmacological profile. nih.gov This structural flexibility enables chemists to modulate properties such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. jgtps.commedchemexpress.com

Piperazine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

Anticancer cas.org

Antimicrobial chemicalbook.com

Antiviral google.com

Antidepressant cas.org

Anti-inflammatory google.com

The ability of the piperazine scaffold to interact with various biological targets has led to its inclusion in numerous blockbuster drugs, solidifying its status as a cornerstone of modern pharmaceutical development. nih.gov

Research Context and Rationale for Investigating 1 Boc 4 5 Aminopentyl Piperazine

Strategic Approaches to the Synthesis of the this compound Core

The assembly of the target molecule is logically divided into two primary stages: the construction of the mono-protected N-Boc-piperazine scaffold and the subsequent attachment and elaboration of the 5-aminopentyl side chain.

The N-Boc-piperazine unit is a critical intermediate, and its synthesis can be achieved through several routes. The most direct and common method involves the selective mono-protection of piperazine. chemicalbook.com This is typically accomplished by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O. chemicalbook.com To avoid the formation of the di-protected by-product, 1,4-bis(Boc)piperazine, the reaction conditions must be carefully controlled. One approach involves reacting piperazine with glacial acetic acid to form a salt, which enhances the selectivity of the N-protection step before acylation with (Boc)₂O. chemicalbook.com Another reported method involves the reaction of piperazine, dissolved in a methanol and water mixture, with formic acid, followed by the addition of (Boc)₂O in the presence of an acetamidine hydrochloride catalyst, achieving a high yield. chemicalbook.com

Alternative strategies bypass the direct use of piperazine, instead building the protected ring from acyclic precursors. One innovative approach uses diethanolamine as the starting material. researchgate.net This method proceeds through a three-step sequence involving chlorination with an agent like thionyl chloride to produce bis(2-chloroethyl)amine, followed by Boc protection of the secondary amine, and a final cyclization step with ammonia to yield 1-Boc-piperazine. researchgate.net A similar strategy starts from 2-morpholone, which is first reacted with (Boc)₂O to form N-Boc-morpholone, followed by a reaction with ammonia to generate the desired 1-Boc-piperazine. google.com

Table 1: Comparison of Synthetic Routes to 1-Boc-Piperazine
Starting MaterialKey ReagentsNumber of StepsKey Advantages/DisadvantagesReference
PiperazineDi-tert-butyl dicarbonate ((Boc)₂O)1Direct but requires control to prevent di-substitution. chemicalbook.com
Piperazine / Acetic AcidDi-tert-butyl dicarbonate ((Boc)₂O)1Improved selectivity for mono-protection. chemicalbook.com
Diethanolamine1. Thionyl chloride 2. (Boc)₂O 3. Ammonia3Avoids piperazine starting material, high yield and purity reported. researchgate.net
2-Morpholone1. (Boc)₂O 2. Ammonia2Alternative multi-step route from a heterocyclic precursor. google.com

Once 1-Boc-piperazine is obtained, the next strategic step is the introduction of the 5-aminopentyl side chain onto the unprotected secondary nitrogen. Common methods for N-alkylation of piperazines include nucleophilic substitution and reductive amination. nih.gov

One plausible route is the direct N-alkylation of 1-Boc-piperazine with a suitable five-carbon electrophile. This typically involves reacting the piperazine with an alkyl halide, such as 1-bromo-5-chloropentane or 1,5-dibromopentane. However, to achieve the desired 5-aminopentyl chain, the terminal amino group must be masked with a protecting group orthogonal to Boc, or introduced in a precursor form. For instance, alkylation with 5-bromopentanenitrile would yield an intermediate that can be subsequently reduced (e.g., via catalytic hydrogenation) to afford the primary amine.

A more convergent and widely used approach is reductive amination. nih.govrsc.org This method involves the reaction of 1-Boc-piperazine with a five-carbon aldehyde that has a protected amine functionality, such as 5-(phthalimido)pentanal. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the C-N bond. nih.gov The terminal protecting group (e.g., phthalimide) can then be removed in a final step to reveal the primary amine. This method is often preferred due to its efficiency and the mild conditions required. nih.gov

Advanced Synthetic Techniques and Reaction Optimization for this compound

Optimizing the synthesis of piperazine derivatives often involves leveraging advanced catalytic methods to improve efficiency, yield, and functional group tolerance. While the target molecule is achiral, a discussion of stereoselective techniques is relevant to the broader class of piperazine derivatives.

Modern organic synthesis has moved towards catalytic processes to construct heterocyclic cores like piperazine. While traditional methods often require stoichiometric reagents, catalytic approaches offer milder and more atom-economical alternatives. For instance, photoredox catalysis using iridium-based complexes can facilitate the C-H functionalization of N-Boc piperazines, allowing for direct coupling with arenes. encyclopedia.pub While this specific reaction functionalizes a carbon atom of the ring rather than the nitrogen, it showcases the power of modern catalytic methods in modifying the piperazine scaffold.

In the context of N-alkylation, which is central to the synthesis of this compound, catalytic reductive amination represents a key advanced technique. The reaction between an amine and a carbonyl compound can be catalyzed, and various reducing agents can be employed. rsc.org A particularly efficient method is the catalytic reductive N-alkylation of amines using carboxylic acids as the alkylating agent, which proceeds via a silane-mediated amidation followed by a catalytic reduction of the resulting amide. nih.govrsc.org This approach avoids the need to first prepare an aldehyde from the corresponding carboxylic acid.

Although this compound is an achiral molecule, the synthesis of chiral piperazine derivatives is a significant area of pharmaceutical research. Stereoselective strategies are crucial for producing enantiomerically pure compounds. One such method involves the stereoselective catalytic reductive cyclization of dioximes. This process can be used to form substituted piperazine rings with a high degree of control over the relative stereochemistry of the substituents, often yielding cis-isomers with high selectivity. nih.govmdpi.com

Another powerful technique for creating chiral piperazines is the asymmetric lithiation of the piperazine ring. Using an N-Boc piperazine derivative, a chiral ligand such as (-)-sparteine, and an organolithium base, it is possible to deprotonate one of the C-H bonds adjacent to the nitrogen atom enantioselectively. Trapping the resulting lithiated intermediate with an electrophile leads to the formation of α-substituted piperazines with high enantiopurity. researchgate.net These methods provide access to a wide range of chiral piperazine building blocks for drug discovery.

Protecting Group Chemistry: Focus on Boc Protection and Deprotection Processes

Protecting group chemistry is fundamental to the synthesis of this compound, ensuring that the two distinct nitrogen atoms of the piperazine core, as well as the terminal amine on the side chain, react with appropriate selectivity. The tert-butoxycarbonyl (Boc) group is central to this strategy.

The Boc group is typically installed on one of the piperazine nitrogens using di-tert-butyl dicarbonate ((Boc)₂O), as detailed in section 2.1.1. chemicalbook.com Its widespread use stems from its stability under a wide range of reaction conditions, including those used for N-alkylation and reductions, while being easily removable under acidic conditions. rsc.org

The deprotection, or cleavage, of the Boc group is most commonly achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂) is frequently used to efficiently remove the Boc group at room temperature. nih.gov Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or diethyl ether are also effective. The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is scavenged, releasing carbon dioxide and the free amine. This selective deprotection allows the N1 nitrogen to be revealed for further functionalization after the N4 position has been successfully alkylated. In the synthesis of the target compound, the Boc group remains on the final product, but its facile removal is a key feature that makes this compound a useful synthetic intermediate.

Table 2: Common Reagents for Boc Group Manipulation
ProcessCommon ReagentsTypical ConditionsReference
ProtectionDi-tert-butyl dicarbonate ((Boc)₂O)Basic or neutral, various solvents (e.g., CH₂Cl₂, MeOH/H₂O) chemicalbook.com
DeprotectionTrifluoroacetic acid (TFA)CH₂Cl₂, Room Temperature nih.gov
DeprotectionHydrogen Chloride (HCl)In Dioxane, Diethyl Ether, or Methanol mdpi.com

Derivatization Reactions of this compound and its Analogs

The presence of multiple reactive sites on this compound allows for a wide range of derivatization reactions. The primary amine is a nucleophilic center amenable to alkylation, acylation, and other modifications. The piperazine nitrogens, one protected and one tertiary, offer further opportunities for structural elaboration, typically after a deprotection step.

The terminal primary amine of the 5-aminopentyl chain is a key site for introducing structural diversity. Its reactivity is characteristic of primary alkylamines, allowing for numerous well-established chemical transformations.

Amide Bond Formation: One of the most common derivatization methods for primary amines is the formation of an amide bond through reaction with a carboxylic acid. This reaction typically requires the use of coupling reagents to activate the carboxylic acid. A variety of reagents and conditions can be employed for this transformation, allowing for the synthesis of a wide array of amide derivatives. nih.govresearchgate.net The general principle involves the reaction of an activated carboxylic acid with the amine to form the desired amide. researchgate.netluxembourg-bio.com For instance, the coupling of a Boc-protected amino acid like Boc-valine with an amine can be achieved using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) and HOBt (hydroxybenzotriazole). nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationTypical AdditiveNotes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAPWater-soluble carbodiimide, byproducts are easily removed. nih.gov
DicyclohexylcarbodiimideDCCHOBtForms insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.com
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPDIPEAPhosphonium-based reagent, effective for sterically hindered couplings.
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUDIPEAUronium-based reagent, widely used in peptide synthesis.

Reductive Amination: The primary amine can also be functionalized through reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. iau.ir A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) being a particularly mild and effective choice for this transformation. reddit.com This method is highly versatile and allows for the introduction of a wide range of substituents onto the primary amine. iau.ir

Guanidination: The primary amino group can be converted to a guanidinium group. This transformation is typically achieved by reacting the amine with a guanidinylating agent, such as pyrazole-1-carboxamidine hydrochloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA). This modification significantly alters the basicity and hydrogen bonding capacity of the original amino group. google.com

The piperazine ring contains two nitrogen atoms that can be sites of chemical transformation. The N-1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which can be removed to reveal a secondary amine. The N-4 nitrogen is a tertiary amine, part of the linkage to the aminopentyl chain.

Deprotection of the N-1 Boc Group: The Boc protecting group is crucial for directing reactivity, allowing for selective functionalization of the primary amine without interference from the piperazine nitrogen. This group can be efficiently removed under acidic conditions to yield the free secondary amine. jgtps.com Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in various solvents. jgtps.comnih.gov Alternative, greener methods using catalyst-free, high-temperature water have also been developed for N-Boc deprotection. researchgate.net

Table 2: Conditions for N-Boc Deprotection
ReagentSolventConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature nih.gov
Hydrochloric Acid (HCl)Dioxane / Methanol / EtherRoom Temperature jgtps.com
WaterWaterReflux / High Temperature researchgate.net

Functionalization of the N-1 Nitrogen: Following Boc deprotection, the newly exposed secondary amine at the N-1 position becomes a nucleophilic handle for further derivatization. This site can undergo many of the same reactions as the primary amine, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce a variety of substituents. nih.govresearchgate.net For example, reductive amination with formaldehyde, acetaldehyde, or acetone using a reducing agent like sodium triacetoxyborohydride can be used to install methyl, ethyl, or isopropyl groups, respectively. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields N-acyl derivatives.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the N-1 nitrogen and an aryl group. nih.gov

These transformations at the N-1 position are critical in medicinal chemistry for tuning the pharmacological and pharmacokinetic properties of piperazine-containing molecules. mdpi.com Altering the basicity and substitution pattern at this position has been shown to improve properties like cell permeability. nih.gov

Analytical and Spectroscopic Characterization Research

Elucidation of Molecular Structure via Advanced Spectroscopic Techniques

The definitive identification of 1-Boc-4-(5-aminopentyl)piperazine relies on a combination of spectroscopic methods, each offering unique information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For the related compound tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, the proton NMR spectrum confirms the presence of the key structural motifs. thermofisher.com The purity of this related compound is often assayed by proton NMR to be ≥96.0%, with the spectrum conforming to the expected structure. thermofisher.com While specific spectral data for this compound is not detailed in the provided results, the analysis of analogous structures like 1-Boc-piperazine reveals characteristic signals. In the ¹H NMR spectrum of 1-Boc-piperazine, the tert-butoxycarbonyl (Boc) group protons typically appear as a singlet, while the piperazine (B1678402) ring protons exhibit multiplets at distinct chemical shifts. chemicalbook.comrsc.org Similarly, the ¹³C NMR spectrum of 1-Boc-piperazine shows characteristic peaks for the carbons of the Boc group and the piperazine ring. spectrabase.com

A hypothetical ¹H NMR spectrum for this compound would be expected to show signals corresponding to the aminopentyl chain protons, the piperazine ring protons, and the tert-butyl protons of the Boc protecting group. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would likewise display unique resonances for each carbon atom in the molecule, including those in the pentyl chain, the piperazine ring, the carbonyl group, and the tert-butyl group of the Boc moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which has a molecular weight of 271.40 g/mol and a molecular formula of C₁₄H₂₉N₃O₂. cymitquimica.com High-resolution mass spectrometry (HRMS) provides the exact mass, which for the related compound 1-Boc-piperazine is 186.136828 g/mol . spectrabase.com

The fragmentation of piperazine derivatives under mass spectrometry often involves the cleavage of C-N bonds within the piperazine ring and between the piperazine ring and its substituents. xml-journal.net In the case of this compound, characteristic fragment ions would be expected from the loss of the Boc group, cleavage of the aminopentyl chain, and fragmentation of the piperazine ring itself. For instance, the fragmentation of other piperazine analogues often yields common ions at m/z 70 and m/z 56. xml-journal.net The analysis of fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. HPLC methods are developed to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. nih.gov A typical HPLC system for analyzing piperazine derivatives might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. ufz.de The detection is commonly performed using a UV detector. nih.gov For the related compound tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, HPLC analysis is used to monitor the progress of its synthesis. rsc.org The purity of the final active compounds in related syntheses is often established to be ≥ 95% by HPLC. nih.gov

ParameterTypical Condition
Column C18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) nih.gov
Mobile Phase Gradient of 0.1% TFA in water (A) and Acetonitrile (B) nih.gov
Flow Rate 0.8 - 1.0 mL/min nih.gov
Detection UV at 210, 254, 280 nm nih.gov

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. It can be used to profile any volatile impurities that may be present in a sample of this compound, such as residual solvents from the synthesis process. researchgate.net GC methods for piperazine and its derivatives have been developed using columns like DB-17 with helium as the carrier gas and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net For the analysis of related piperazine compounds, GC-MS is a common technique, often employing a capillary column and a programmed oven temperature to achieve separation. rsc.org

ParameterTypical Condition
Column DB-17, 30 m, 0.53 mm ID, 1 µm film thickness researchgate.net
Carrier Gas Helium at a flow of 2 mL/min researchgate.net
Injector Temperature 250°C researchgate.net
Detector Temperature 260°C (FID) researchgate.net
Oven Program 150°C for 10 min, then ramp to 260°C researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a widely utilized, rapid, and cost-effective analytical technique essential for monitoring the progress of chemical reactions and assessing the purity of isolated products. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (an appropriate solvent system). The separation is based on the polarity of the compounds, where less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rƒ values.

In a typical synthesis, small aliquots of the reaction mixture are spotted on a TLC plate at various time intervals. By comparing the spots corresponding to the starting materials, intermediates, and the product, the progression of the reaction can be effectively monitored. Upon completion of the reaction, TLC is used to verify the purity of the final product after purification processes such as column chromatography or recrystallization. A pure compound should ideally appear as a single spot on the TLC plate. The visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents such as ninhydrin (B49086) (for primary amines) or potassium permanganate.

Table 1: Representative TLC Data for the Synthesis of this compound
CompoundRole in ReactionHypothetical Rƒ Value*Detection Method
1-Boc-piperazineStarting Material0.65Potassium Permanganate Stain
1-bromo-5-aminopentaneStarting Material0.40Ninhydrin Stain
This compoundProduct0.20Ninhydrin/Potassium Permanganate Stain

*In a solvent system of Dichloromethane:Methanol (9:1)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is considered the gold standard for structural elucidation as it allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of a molecule.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally confirm its molecular structure. The process involves irradiating a single crystal with a focused X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate an electron density map from the diffraction data, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available in the search results, the data obtained from such an analysis would be presented in a standardized format, as exemplified by studies on similar piperazine derivatives. figshare.com This data provides a wealth of information not only about the molecule itself but also about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Chemical FormulaC14H29N3O2
Formula Weight271.40
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)15.80
c (Å)11.50
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1795.2
Z4
Density (calculated) (g/cm³)1.005

Computational Chemistry and in Silico Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations of 1-Boc-4-(5-aminopentyl)piperazine Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which possesses multiple rotatable bonds in its aminopentyl chain and the characteristic chair-boat-twist flexibility of the piperazine (B1678402) ring. Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of these molecules over time, providing insights into their preferred shapes, flexibility, and interactions with their environment, such as water or a protein binding pocket.

While specific MD studies on this compound are not prevalent in public literature, the methodology has been extensively applied to related piperazine derivatives to understand their structural stability and binding mechanics. nih.govacs.org For instance, MD simulations are frequently employed following molecular docking to assess the stability of a predicted ligand-protein complex. nih.govresearchgate.net These simulations can reveal whether the compound remains stably bound to its target or if it dissociates, providing a more dynamic and realistic picture of the binding interaction. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from these simulations, indicating the stability of the compound's pose and the flexibility of its constituent atoms, respectively. nih.gov

Studies on various piperazine derivatives have used MD simulations to:

Assess Binding Stability: To confirm that a docked pose is stable over a simulation period (e.g., 100 ns), which adds confidence to the predicted binding mode. nih.govresearchgate.net

Understand Molecular Interactions: To observe the dynamic network of hydrogen bonds and other non-covalent interactions between the piperazine derivative and its biological target. nih.gov

Elucidate Binding Mechanisms: To model complex binding events, such as conformational selection and induced fit, where both the ligand and protein may change shape upon interaction. nih.gov

Analyze Solvent Effects: To understand how piperazine-containing molecules interact with aqueous solutions, which is critical for properties like solubility and absorption. nih.govnitech.ac.jp

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These methods provide detailed information about molecular geometry, orbital energies, charge distribution, and reactivity. For piperazine derivatives, DFT studies are instrumental in understanding their intrinsic properties that govern their interactions with other molecules.

DFT calculations on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a related Boc-piperazine derivative, have confirmed its molecular structure and provided insights into its stability through the analysis of its molecular electrostatic potential and frontier molecular orbitals. figshare.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Studies on various piperazine derivatives have used DFT to:

Optimize Molecular Geometry: To find the most stable three-dimensional arrangement of atoms. researchgate.netjksus.org

Calculate Frontier Orbital Energies: The HOMO-LUMO gap helps to explain electronic transitions and the reactivity of the molecule. researchgate.net A study on aryl sulfonyl piperazine derivatives used this gap to predict relative reactivity among the compounds. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites that are crucial for hydrogen bonding and other intermolecular interactions. figshare.com

Determine Global Reactivity Descriptors: Parameters such as electrophilicity index (ω), chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify and compare the reactivity of different derivatives. mdpi.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing how a ligand might interact with a protein's active site at the atomic level.

For piperazine-containing compounds, docking studies are routinely performed to predict their binding modes and affinities, providing a rationale for their observed biological activities. For example, various novel piperazine derivatives have been designed, synthesized, and then subjected to molecular docking to understand their potential as antimicrobial or anticancer agents. mdpi.comnih.govresearchgate.net The results of these studies are often reported as a docking score, which is an estimate of the binding free energy; more negative scores typically indicate a stronger predicted interaction. acs.orgnih.gov

Key applications of molecular docking for piperazine derivatives include:

Target Identification: Predicting potential protein targets for a given compound.

Binding Mode Analysis: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding site. nih.gov

Structure-Activity Relationship (SAR) Analysis: Explaining why certain structural modifications to the piperazine scaffold lead to an increase or decrease in biological activity.

Virtual Screening: Screening large databases of compounds to identify new potential inhibitors for a target of interest.

In Silico Pharmacokinetic and ADME Profiling of Related Piperazine Compounds

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, encompassed by ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and flag those with potential liabilities, such as poor absorption or high toxicity. nih.gov

Numerous studies on piperazine derivatives employ in silico tools like SwissADME and ProTox to predict their pharmacokinetic profiles. mdpi.comresearchgate.net These predictions are often guided by rules of thumb, such as Lipinski's Rule of Five, which outlines molecular properties that correlate with good oral bioavailability. The piperazine nucleus itself is often incorporated into molecules to enhance water solubility and oral bioavailability. researchgate.net

In silico ADME studies of piperazine-based compounds typically evaluate:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors. mdpi.com

Absorption and Bioavailability: Prediction of gastrointestinal (GI) absorption and adherence to drug-likeness rules (e.g., Lipinski, Veber). mdpi.com

Distribution: Prediction of blood-brain barrier (BBB) penetration. researchgate.net

Metabolism: Prediction of inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.

Toxicity: Prediction of various toxicity endpoints, such as hepatotoxicity or mutagenicity, and calculation of LD50 values. researchgate.net

Biological Activity and Medicinal Chemistry Applications

Exploration of 1-Boc-4-(5-aminopentyl)piperazine and its Derivatives as Biologically Active Agents

The core structure of this compound offers multiple points for chemical modification, allowing for the synthesis of extensive libraries of derivatives. These derivatives have been systematically evaluated for their potential as antimicrobial, antitubercular, antimalarial, anticonvulsant, anticancer, and anti-inflammatory agents.

Antimicrobial and Antifungal Evaluations

The piperazine (B1678402) nucleus is a common feature in many antimicrobial and antifungal agents. nih.govmanipal.edu Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Research has shown that the introduction of different substituents on the piperazine ring can significantly influence the antimicrobial spectrum and potency. mdpi.com For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) demonstrated notable antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Some of these compounds exhibited higher activity than the reference drug gentamicin (B1671437) against this strain. mdpi.com In another study, newly synthesized piperazine derivatives showed significant activity against Gram-positive bacteria, including staphylococci and species of Micrococcus and Bacillus. nih.gov

In the realm of antifungal research, piperazine derivatives have been tested against various fungal species, including Candida albicans and Aspergillus niger. derpharmachemica.comresearchgate.net One study reported that a synthesized chalcone (B49325) containing a piperazine moiety was found to be a potent compound against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 2.22 µg/mL. derpharmachemica.com Another investigation revealed that all tested piperazine derivatives exhibited high fungistatic activity against Candida spp. yeasts. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Piperazine Derivatives

Compound TypeTarget OrganismActivity/MICReference
Chalcone with piperazine moietyCandida albicansMIC: 2.22 µg/mL derpharmachemica.com
N,N′-disubstituted piperazinesE. coliHigher activity than gentamicin mdpi.com
Piperazine derivativesStaphylococci, Micrococcus, BacillusSignificant activity nih.gov
Piperazine derivativesCandida spp.High fungistatic activity nih.gov

Antitubercular Activity Research

Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective treatments. The pyrimidine (B1678525) motif, often found in combination with other heterocyclic rings like piperazine, has gained attention in the development of antitubercular agents. nih.gov Several pyrimidine-containing compounds have even advanced to clinical trials. nih.gov

Research into 4-anilinoquinolines and 4-anilinoquinazolines has identified novel inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov One particular compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated high potency with a MIC90 value of 0.63-1.25 µM. nih.gov These studies have highlighted key structural features, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline (B57606) ring, that are crucial for Mtb inhibition. nih.gov The limited toxicity of these compounds suggests they are promising candidates for further medicinal chemistry optimization. nih.gov

Antimalarial Efficacy Studies

The emergence of drug-resistant strains of Plasmodium falciparum underscores the urgent need for new antimalarial drugs. Piperazine and its derivatives have been a focal point in this area of research.

A study on 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives revealed that the most potent compounds exhibited activities three times better than chloroquine, with a comparable selectivity index. researchgate.netnih.gov These compounds' efficacy was linked to their predicted vacuolar accumulation ratios and their ability to inhibit β-hematin formation. researchgate.netnih.gov Another investigation into 1,4-disubstituted piperidine (B6355638) derivatives, a related heterocyclic system, also identified compounds with strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Furthermore, research on 1,2,4-triazolo[4,3-a]pyrazines, which can be aminated to include piperazine-like structures, has shown that tertiary alkylamine derivatives display antimalarial activity with IC50 values in the low micromolar range. beilstein-journals.org

Table 2: Antimalarial Activity of Selected Piperazine and Related Derivatives

Compound SeriesStrainActivityReference
1,4-bis(3-aminopropyl)piperazine derivativesChloroquine-resistant P. falciparum3-fold better than chloroquine researchgate.netnih.gov
1,4-disubstituted piperidine derivativesP. falciparum W2 (resistant)IC50: 11.06 nM (compound 12a) nih.gov
1,4-disubstituted piperidine derivativesP. falciparum 3D7 (sensitive)IC50: 4.19 nM (compound 13b) nih.gov
Aminated 1,2,4-triazolo[4,3-a]pyrazinesP. falciparum 3D7IC50: 9.90 to 23.30 µM beilstein-journals.org

Anticonvulsant and Neuropharmacological Investigations

Piperazine derivatives have been widely investigated for their effects on the central nervous system, including their potential as anticonvulsant agents. silae.it Various 1,4-substituted piperazine derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure assays. nih.govnih.gov

One study found that while some synthesized piperazine derivatives were moderately effective as anticonvulsants, their activity was often accompanied by neurotoxicity. nih.gov However, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine showed good activity in the six-hertz seizure test, providing 100% protection at a dose of 100 mg/kg without neurotoxic effects. nih.govresearchgate.net Another promising compound, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride, displayed anti-MES activity with a protective index higher than that of the established drug valproate in rats. nih.gov More recent research on pyrrolidine-2,5-dione-acetamide derivatives, which can incorporate a piperazine moiety, identified a compound that showed a more beneficial ED50 and protective index than valproic acid in the MES test. mdpi.com

Anticancer and Antiproliferative Screening

The piperazine scaffold is a privileged structure found in several anticancer drugs. nih.gov This has prompted extensive research into novel piperazine derivatives as potential anticancer agents.

A study involving the repurposing of antiviral piperazine-derived compounds for cancer therapy screened a library of 4-acyl-2-substituted piperazine urea (B33335) derivatives. nih.gov Several of these compounds demonstrated high selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. nih.gov Two compounds, in particular, also showed selectivity against non-small cell lung cancer cells, marking them as promising hits for further development. nih.gov

In another line of research, novel piperazine derivatives of the natural product vindoline (B23647) were synthesized and evaluated for their anticancer properties. nih.gov Several of these derivatives, particularly those containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety, exhibited significant antiproliferative effects against a range of cancer cell lines, including colon, CNS, melanoma, renal, and breast cancer cells. nih.gov

Table 3: Anticancer Activity of Selected Piperazine Derivatives

Compound TypeCancer Cell LineActivityReference
4-acyl-2-substituted piperazine urea derivativesMCF7 (Breast)High selective cytotoxicity nih.gov
Vindoline derivative with [4-(trifluoromethyl)benzyl]piperazineColon, CNS, Melanoma, Renal, Breast> -60% growth rate nih.gov
Vindoline derivative with 1-bis(4-fluorophenyl)methyl piperazineColon, CNS, Melanoma, Renal, Breast> -60% growth rate nih.gov

Anti-inflammatory and Analgesic Research

Piperazine derivatives have emerged as attractive candidates for the development of new anti-inflammatory and analgesic drugs. nih.gov Research has demonstrated that compounds incorporating a piperazine ring can reduce pain and inflammation in various experimental models. researchgate.net

One study investigating a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), found that it possessed both anti-inflammatory and antinociceptive effects. nih.gov LQFM-008 reduced licking time in both the neurogenic and inflammatory phases of the formalin test and decreased paw edema in the carrageenan-induced paw edema test. nih.gov Its antinociceptive effect was found to be mediated through the serotonergic pathway. nih.gov Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also demonstrated anti-inflammatory activity by reducing cell migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying three key regions: the N-Boc protected piperazine ring, the 5-aminopentyl side chain, and the terminal amino group. The piperazine ring itself is a six-membered heterocycle with two opposing nitrogen atoms, which provides a versatile scaffold that can be easily modified to achieve desired pharmacological effects. nih.govbenthamdirect.com This ring structure offers rigidity and hydrogen bond acceptors and donors, which can enhance target affinity and specificity. nih.govnih.gov

The Piperazine Moiety: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is a protecting group often used during synthesis. chemicalbook.com In SAR studies, this group is typically replaced with a variety of other substituents (e.g., aryl, alkyl, or acyl groups) to probe the steric and electronic requirements of the target binding site. The nature of this substituent can dramatically influence the compound's properties, such as its ability to interact with specific receptors. chemicalbook.com For example, replacing the Boc group can alter lipophilicity, which in turn affects cell permeability and target engagement.

The Alkyl Linker: The length and flexibility of the pentyl (five-carbon) chain are critical. This linker bridges the piperazine core and the terminal amino group, and its length is often optimized to ensure the two ends of the molecule can interact optimally with their respective binding pockets on a biological target. Shortening or lengthening this chain can lead to a significant loss of activity, indicating a precise spatial requirement for effective binding.

The Terminal Amino Group: The primary amine at the terminus of the pentyl chain is often a crucial point of interaction, typically forming hydrogen bonds or ionic interactions with the biological target. SAR studies frequently explore the impact of modifying this group. Conversion to a secondary or tertiary amine, or its replacement with other functional groups like amides or guanidines, helps to elucidate the nature of its binding interactions.

The following table presents hypothetical SAR data for a series of this compound derivatives against a generic biological target to illustrate these principles.

Table 1: Illustrative Structure-Activity Relationship Data

Compound ID R1 (Piperazine N1-Substituent) Linker Length (Carbons) R2 (Terminal Functional Group) Biological Activity (IC₅₀, nM)
A-1 Boc 5 -NH₂ 45
A-2 Hydrogen 5 -NH₂ 210
A-3 Benzyl 5 -NH₂ 80
A-4 Boc 4 -NH₂ 150
A-5 Boc 6 -NH₂ 125
A-6 Boc 5 -NH-C(O)CH₃ (Amide) 950

| A-7 | Boc | 5 | -N(CH₃)₂ | 180 |

This is a hypothetical table created for illustrative purposes.

Modulation of Biological Receptors and Signaling Pathways by Piperazine Analogs

Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, known for their ability to interact with a wide array of biological receptors and modulate their signaling pathways. benthamdirect.comnih.gov The structural features of the piperazine ring allow it to serve as a pharmacophore for various targets, particularly within the central nervous system. ijrrjournal.com

Piperazine analogs frequently target G-protein coupled receptors (GPCRs), the largest family of cell surface receptors. Depending on the substitution patterns, these compounds can function as agonists, antagonists, or inverse agonists at receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. chemicalbook.comijrrjournal.com The nitrogen atoms of the piperazine ring are often key to these interactions, forming hydrogen bonds or salt bridges within the receptor's binding pocket. The modulation of these receptors triggers downstream signaling cascades, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), leading to a cellular response.

In addition to GPCRs, piperazine derivatives can modulate the function of ion channels. These channels are critical for maintaining cellular membrane potential and for signal transduction in excitable cells like neurons. By physically blocking the channel pore or by binding to allosteric sites, these compounds can alter the flow of ions (e.g., Na+, K+, Ca2+) and thus influence cellular excitability.

Furthermore, the piperazine scaffold can be incorporated into enzyme inhibitors. By designing derivatives that fit into the active site of a target enzyme, it is possible to block its catalytic function. This can alter metabolic or signaling pathways, making piperazine-based compounds valuable tools for studying and potentially treating diseases characterized by aberrant enzyme activity.

Methodologies for In vitro and In vivo Biological Assays

A comprehensive evaluation of the biological activity of this compound and its analogs requires a combination of in vitro and in vivo assays.

In vitro Assays

These laboratory-based assays are performed outside of a living organism, using purified proteins or cultured cells to provide precise measurements of a compound's activity at a specific target.

Receptor Binding Assays: These assays quantify the affinity of a compound for its target receptor. A common technique is the competitive radioligand binding assay, where the test compound competes with a known radioactive ligand. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀ value, which can be used to calculate the binding affinity constant (Ki).

Functional Assays: These assays determine the functional effect of a compound after it binds to a receptor (e.g., agonist or antagonist activity). For GPCRs, this may involve measuring changes in second messenger levels. For ion channels, electrophysiology techniques like patch-clamping measure the direct effect of the compound on ion flow.

Enzyme Inhibition Assays: To determine if a compound inhibits an enzyme, its activity is measured in the presence of varying concentrations of the compound. The resulting IC₅₀ value indicates the compound's potency as an inhibitor. nih.gov

Cell-Based Assays: These assays use whole cells to assess a compound's effect on cellular processes. For instance, an MTT assay can be used to measure cell viability and determine a compound's general cytotoxicity. researchgate.net

Table 2: Overview of Common In Vitro Assay Methodologies

Assay Type Purpose Key Parameter(s) Measured
Receptor Binding To measure the binding affinity of a compound to a target receptor. Ki, IC₅₀
Functional Assay (e.g., cAMP) To determine the functional consequence of binding (agonism/antagonism). EC₅₀, Emax, IC₅₀
Enzyme Inhibition To measure the potency of a compound in inhibiting enzyme activity. IC₅₀

| Cell Viability (e.g., MTT) | To assess the general cytotoxicity of a compound on living cells. | GI₅₀, CC₅₀ |

In vivo Assays

These assays are conducted in living organisms (e.g., animal models) to evaluate a compound's effects in a complex physiological system.

Pharmacokinetic (PK) Studies: These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. They determine key parameters like bioavailability and half-life, which are crucial for understanding how the compound behaves within the body.

Pharmacodynamic (PD) and Efficacy Studies: These studies assess the biological and therapeutic effects of a compound in an animal model of a specific disease. nih.gov For example, an anticonvulsant effect could be evaluated in a seizure model. jgtps.com The results help establish a link between the compound's concentration in the body and its pharmacological response.

Applications in Chemical Biology and Materials Science

Utilization of 1-Boc-4-(5-aminopentyl)piperazine as a Chemical Building Block for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of complex and biologically active molecules. chemicalbook.com The presence of both a protected secondary amine within the piperazine (B1678402) ring and a reactive primary amine at the end of the alkyl chain provides chemists with orthogonal handles for sequential chemical transformations.

The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen is stable under many reaction conditions, allowing for selective reactions at the primary amine. chemicalbook.com This primary amine can readily undergo a variety of reactions, including amidation, alkylation, and reductive amination, to introduce diverse functionalities. Following these modifications, the Boc group can be removed under acidic conditions to liberate the piperazine nitrogen, which can then be further functionalized. This step-wise approach is fundamental to the construction of intricate molecular architectures.

A significant application of this building block is in medicinal chemistry for the development of novel therapeutic agents. The piperazine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. nih.gov For instance, derivatives of 1-Boc-piperazine are used in the synthesis of potent inhibitors for various biological targets. While specific examples directly utilizing this compound are often proprietary, the general strategy involves coupling the primary amine with a pharmacophore-containing carboxylic acid or other electrophilic fragment. researchgate.net

The synthesis of complex molecules often involves multi-step reaction sequences. The table below illustrates a general synthetic utility of Boc-protected piperazine derivatives.

StepReaction TypeReactant with Boc-piperazine derivativeResulting Functional Group
1Amide CouplingCarboxylic Acid (R-COOH)Amide (R-CONH-)
2Reductive AminationAldehyde (R-CHO) or Ketone (R-C(O)-R')Secondary or Tertiary Amine
3Boc DeprotectionAcid (e.g., TFA, HCl)Free Piperazine Amine
4Further FunctionalizationElectrophile (e.g., Acyl Chloride, Alkyl Halide)N-Acyl or N-Alkyl Piperazine

This strategic use of protection and deprotection allows for the controlled and sequential addition of different molecular fragments, leading to the creation of complex and highly functionalized molecules.

Development of Chemical Probes and Bioconjugates Leveraging the Piperazine Scaffold

The structural features of this compound make it an attractive scaffold for the design of chemical probes and bioconjugates. Chemical probes are small molecules used to study biological systems, while bioconjugates are formed by linking a biomolecule (like a protein or nucleic acid) to another molecule, often for targeting or detection purposes.

The primary amine of this compound provides a convenient attachment point for reporter groups such as fluorophores, biotin, or affinity tags. The pentyl chain acts as a flexible linker, spatially separating the reporter group from the piperazine core, which can be crucial for maintaining the biological activity of the probe.

After coupling a reporter molecule to the primary amine, the Boc group can be removed to expose the piperazine nitrogen. This nitrogen can then be used to attach the entire construct to a molecule of interest, such as a drug candidate or a known ligand for a specific protein target. This modular approach allows for the creation of a variety of probes to investigate different biological questions.

The piperazine ring itself can play a role in the probe's function. In some cases, the piperazine moiety may be part of the pharmacophore that interacts with the biological target. In other instances, its basic nature can influence the probe's cellular uptake and subcellular localization.

The development of such probes is instrumental in drug discovery and chemical biology for target identification, validation, and elucidation of mechanisms of action.

Integration into Polymeric Architectures and Functional Materials

The bifunctional nature of this compound also lends itself to the synthesis of novel polymers and functional materials. researchgate.net The primary amine and the piperazine nitrogen can both participate in polymerization reactions, leading to the formation of various polymer architectures.

For example, the primary amine can be used as a monomer in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. researchgate.net The resulting polymers would have piperazine units pendant to the main polymer chain. Subsequent deprotection of the Boc group would yield polymers with reactive secondary amine groups along the backbone. These groups can be used for post-polymerization modification, such as cross-linking to form hydrogels or for grafting other molecules to create functional surfaces.

Alternatively, after deprotection of the Boc group, both the secondary amine in the piperazine ring and the primary amine at the end of the pentyl chain can be involved in polymerization. This can lead to the formation of cross-linked polymer networks with unique topologies and properties.

The incorporation of the piperazine moiety into polymers can impart desirable characteristics such as improved thermal stability, altered solubility, and the introduction of pH-responsive behavior due to the basic nature of the nitrogen atoms. researchgate.net These properties are of interest for a range of applications, including drug delivery systems, coatings, and advanced functional materials.

Emerging Research Directions and Future Perspectives

Identification of Novel Therapeutic Targets for 1-Boc-4-(5-aminopentyl)piperazine Derivatives

The inherent structural flexibility of the piperazine (B1678402) nucleus allows for its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comrsc.org The this compound scaffold, in particular, offers a unique combination of a protected piperazine ring and a reactive aminopentyl side chain, enabling the synthesis of diverse libraries of compounds for screening against novel therapeutic targets.

Recent research has seen a significant push towards identifying new applications for piperazine derivatives beyond their traditional roles. While they are well-established as antipsychotics, antihistamines, and anti-infective agents, emerging studies are uncovering their potential in oncology, neurodegenerative diseases, and inflammatory conditions. rsc.orgbdmaee.netnsf.govnih.gov For instance, arylpiperazine derivatives are being investigated for their cytotoxic effects against various cancer cell lines, including aggressive forms of breast and prostate cancer. nih.gov The mechanism of action often involves the modulation of key signaling pathways implicated in cancer pathogenesis. nih.gov

In the realm of neurodegenerative disorders, piperazine derivatives are being explored for their ability to interact with targets such as sigma receptors, which are implicated in a variety of central nervous system (CNS) diseases. nih.gov Furthermore, novel piperazine-based compounds are being synthesized and evaluated for their potential as inhibitors of enzymes like acetylcholinesterase and urease, which are relevant targets for Alzheimer's disease and certain bacterial infections, respectively. nih.govbenthamdirect.com The exploration of these new therapeutic avenues is a dynamic and rapidly advancing field, with the potential to yield novel treatments for a range of challenging diseases.

Novel Therapeutic TargetDisease AreaPotential Mechanism of ActionSupporting Evidence
Various Cancer Cell Lines (e.g., breast, lung, colon, CNS)OncologyInduction of apoptosis, cell cycle arrest, inhibition of tumor growth. nih.govresearchgate.netStudies on quinoxalinyl–piperazine and vindoline-piperazine conjugates have shown significant anti-proliferative activity. nih.govresearchgate.net
Sigma-1 Receptor (S1R)Neurodegenerative & Psychiatric DisordersAgonism or antagonism of S1R to modulate neuronal function and survival. nih.govScreening campaigns have identified piperazine-based compounds with high affinity for S1R. nih.gov
UreaseInfectious Diseases (e.g., H. pylori infections)Inhibition of urease activity to prevent bacterial colonization. benthamdirect.comPiperazine-based semicarbazone derivatives have shown potent urease inhibition. benthamdirect.com
Acetylcholinesterase (AChE)Alzheimer's DiseaseInhibition of AChE to increase acetylcholine (B1216132) levels in the brain. nih.govVirtual screening and in vitro assays have identified piperazine derivatives as potential AChE inhibitors. nih.gov
Histamine H1 ReceptorAllergic DisordersAntagonism of the H1 receptor to block histamine-mediated effects. nih.govNewly synthesized piperazine derivatives have demonstrated significant antihistamine activity. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inflammatory DiseasesInhibition of TNF-α production to reduce inflammation. nih.govPiperazine derivatives have been shown to inhibit TNF-α generation in a dose-dependent manner. nih.gov
Table 1: Novel Therapeutic Targets for Piperazine Derivatives

Advancements in Asymmetric Synthesis and High-Throughput Screening of Related Compounds

The development of efficient and selective synthetic methods is crucial for exploring the vast chemical space of piperazine derivatives. Recent advancements have focused on asymmetric synthesis to produce enantiomerically pure compounds, as different stereoisomers can exhibit distinct pharmacological activities and safety profiles. rsc.org

One of the key challenges in piperazine chemistry has been the selective functionalization of the carbon atoms of the piperazine ring. Traditionally, substitutions were mostly limited to the nitrogen atoms. researchgate.net However, recent breakthroughs in C-H functionalization, often employing photoredox catalysis, have opened up new avenues for creating structurally diverse piperazines. mdpi.comorganic-chemistry.org These methods allow for the direct introduction of various substituents onto the piperazine core, providing access to novel chemical entities. Furthermore, asymmetric lithiation-trapping of N-Boc protected piperazines has emerged as a powerful technique for the synthesis of enantiopure α-substituted piperazines. nih.govacs.org

In parallel with synthetic advancements, high-throughput screening (HTS) plays a pivotal role in rapidly evaluating the biological activity of large libraries of piperazine derivatives. HTS assays are employed to identify hit compounds against specific therapeutic targets. For example, enzyme inhibition assays, such as those for urease and acetylcholinesterase, are used to screen for potent inhibitors. nih.govbenthamdirect.com Cell-based assays are also widely used to assess the cytotoxic effects of piperazine derivatives on cancer cell lines. researchgate.net The integration of automated HTS with computational modeling and virtual screening further accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success. nih.govnih.gov

TechniqueDescriptionAdvantages
Asymmetric Lithiation-TrappingUtilizes a chiral ligand to direct the deprotonation and subsequent functionalization of the piperazine ring, leading to the formation of a single enantiomer. nih.govacs.orgProvides access to enantiomerically pure piperazine derivatives, crucial for studying stereospecific biological activities. rsc.org
Photoredox C-H FunctionalizationEmploys a photocatalyst to activate C-H bonds on the piperazine ring for the introduction of new functional groups under mild reaction conditions. mdpi.comorganic-chemistry.orgEnables direct functionalization of the carbon skeleton, expanding structural diversity beyond N-substitution. researchgate.net
Enzyme Inhibition Assays (HTS)Rapidly screens large numbers of compounds for their ability to inhibit the activity of a specific enzyme target (e.g., urease, acetylcholinesterase). nih.govbenthamdirect.comAllows for the efficient identification of potent and selective enzyme inhibitors from large compound libraries.
Cell-Based Proliferation Assays (HTS)Evaluates the effect of compounds on the growth and viability of cancer cell lines to identify potential anticancer agents. researchgate.netProvides a direct measure of the cytotoxic or cytostatic effects of compounds in a biologically relevant context.
Virtual ScreeningUses computational methods to predict the binding affinity of a large number of compounds to a specific biological target, prioritizing candidates for experimental testing. nih.govnih.govReduces the time and cost of drug discovery by focusing experimental efforts on the most promising compounds.
Table 2: Advancements in Synthesis and Screening of Piperazine Derivatives

Green Chemistry Principles in the Production and Application of Piperazine Derivatives

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of piperazine derivatives is no exception, with a growing emphasis on developing more sustainable and eco-friendly production methods. mdpi.com

A significant advancement in this area is the use of photoredox catalysis, which often operates under mild conditions and can utilize visible light as a renewable energy source. mdpi.comnsf.gov The development of organic photocatalysts further enhances the sustainability of these processes by reducing the reliance on potentially toxic and expensive heavy metals. mdpi.com Researchers are also exploring the use of alternative energy sources, such as microwave irradiation and ultrasonication, to accelerate reactions and reduce energy consumption compared to traditional heating methods. researchgate.net

Green Chemistry PrincipleApplication in Piperazine SynthesisEnvironmental Benefit
Use of CatalysisEmploying photoredox catalysts (including organic catalysts) and other catalytic systems to enable reactions with high efficiency and selectivity. mdpi.comorganic-chemistry.orgReduces waste by minimizing the need for stoichiometric reagents and allows for reactions under milder conditions. mdpi.com
Alternative Energy SourcesUtilizing microwave irradiation and ultrasonication to drive chemical reactions. researchgate.netReduces energy consumption and reaction times compared to conventional heating methods. researchgate.net
Safer Solvents and Reaction ConditionsConducting reactions in greener solvents or under solvent-free conditions. organic-chemistry.orgMinimizes the use and release of hazardous organic solvents into the environment.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product. bdmaee.netReduces the generation of chemical waste.
Use of Renewable FeedstocksExploring the use of bio-based starting materials for the synthesis of piperazine derivatives. mdpi.comDecreases the reliance on fossil fuels and promotes a more sustainable chemical industry.
Table 3: Green Chemistry Principles in Piperazine Synthesis

Interdisciplinary Research Collaborations for Enhanced Translational Impact of Piperazine Research

The journey of a potential drug molecule from initial discovery to clinical application is a complex and multifaceted process that necessitates collaboration across various scientific disciplines. To enhance the translational impact of piperazine research, interdisciplinary collaborations between chemists, biologists, pharmacologists, and clinicians are becoming increasingly vital.

Medicinal chemists play a crucial role in designing and synthesizing novel piperazine derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Their work is often guided by computational chemists who use molecular modeling and virtual screening to predict the interactions of these compounds with their biological targets. nih.govnih.gov Biologists and pharmacologists then conduct in vitro and in vivo studies to evaluate the efficacy and safety of the synthesized compounds, elucidating their mechanisms of action. researchgate.net

A prime example of such collaboration is the partnership between contract research organizations (CROs) with expertise in different areas. For instance, a collaboration between a CRO specializing in clinical pharmacology and another with expertise in analytical and bioanalytical testing can ensure the safety and regulatory compliance of drugs used in clinical trials. stocktitan.net This type of partnership streamlines the drug development process and helps to de-risk early-phase trials. stocktitan.net

Furthermore, collaborations between academic research institutions and pharmaceutical companies are essential for bridging the gap between basic scientific discoveries and the development of new medicines. These partnerships facilitate the sharing of resources, expertise, and funding, ultimately accelerating the translation of promising piperazine-based compounds into effective therapies for patients. The future of piperazine research will undoubtedly be shaped by these synergistic collaborations, which are critical for navigating the complexities of modern drug discovery and development.

Compound Names Mentioned in this Article

Compound Name
This compound
1-methyl-4-nitrosopiperazine
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone
Acetylcholinesterase
Arylpiperazines
Haloperidol
N-Boc-piperazine
Piperazine
Quinoxalinyl–piperazine
Rifampin
Urease
Vindoline-piperazine

Q & A

Q. What are the common synthetic routes for introducing substituents on the piperazine ring in 1-Boc-4-(5-aminopentyl)piperazine?

The synthesis typically involves coupling reactions between functionalized benzoic acids and piperazine derivatives. For example, the Boc-protected piperazine core can be functionalized via nucleophilic substitution or amide coupling. A validated method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to facilitate coupling between the Boc-piperazine intermediate and carboxylic acids (e.g., 5-aminopentyl derivatives) . The Boc group serves as a temporary protective moiety, preventing undesired side reactions during substitution. Post-synthesis, the Boc group can be selectively removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine for further functionalization .

Q. How should researchers handle and store this compound to maintain stability?

The compound should be stored in a tightly sealed glass container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the Boc group. Moisture-sensitive handling is critical; use anhydrous solvents (e.g., dry DCM or THF) during reactions. Safety protocols include wearing nitrile gloves and eye protection, as the compound may cause skin/eye irritation . For long-term stability, avoid exposure to strong acids/bases and UV light.

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the aminopentyl chain (δ ~2.6–3.2 ppm for piperazine N-CH2_2 groups) .
  • IR : Look for Boc-related carbonyl stretches (~1680–1720 cm1^{-1}) and primary amine bands (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (expected [M+H]+^+ ~316.3 g/mol for C14_{14}H29_{29}N3_3O2_2) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different solvents be resolved during reaction optimization?

Solubility discrepancies often arise from the compound’s amphiphilic nature (Boc group = hydrophobic; aminopentyl = hydrophilic). Use Hansen solubility parameters (HSPs) to predict optimal solvents. For example:

  • Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the amine.
  • Nonpolar solvents (toluene) are suitable for Boc-protected intermediates.
    Validate via gradient solubility tests and correlate with pKa values (e.g., the aminopentyl group’s pKa ~9–10 influences protonation-dependent solubility) . Adjust reaction pH or use co-solvents (e.g., DCM:MeOH) to improve homogeneity.

Q. What strategies mitigate side reactions during deprotection of the Boc group in this compound?

Common side reactions include over-acidification (leading to decomposition) or incomplete deprotection. Strategies:

  • Controlled Acidolysis : Use 4M HCl in dioxane (0–5°C, 2–4 hours) instead of TFA for milder conditions .
  • Monitoring : Track reaction progress via TLC (Rf_f shift) or in-situ FTIR (disappearance of Boc carbonyl peak).
  • Scavengers : Add scavengers like triisopropylsilane (TIPS) to quench carbocation byproducts from Boc cleavage .

Q. How does the pKa of the aminopentyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The primary amine (pKa ~9.5–10.5) remains protonated in aqueous or acidic media, reducing nucleophilicity. To enhance reactivity:

  • Deprotonate the amine using a mild base (e.g., K2_2CO3_3) in polar aprotic solvents (acetonitrile).
  • Employ coupling agents (EDC/HOBt) for amide bond formation, bypassing the need for free amine nucleophilicity .
    Thermodynamic studies (van’t Hoff analysis) can model pH-dependent reactivity for reaction optimization .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Molecular Docking : Simulate interactions with targets like serotonin/dopamine receptors (piperazines are common in CNS drug scaffolds) .
  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to correlate structure with activity .
  • MD Simulations : Assess stability of piperazine-receptor complexes over nanosecond timescales to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(5-aminopentyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(5-aminopentyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.